molecular formula C14H26N2O6*C12H23N B613710 (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid CAS No. 350820-58-5

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid

Cat. No.: B613710
CAS No.: 350820-58-5
M. Wt: 318,37*181,32 g/mole
InChI Key:
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Description

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a butanoic acid backbone with two distinct substituents: a 2-methylpropan-2-yl group and a prop-2-enoxycarbonylamino group. The stereochemistry at the second carbon is specified as the R-configuration, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as butanoic acid derivatives, 2-methylpropan-2-yl chloroformate, and prop-2-en-1-amine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid may involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Purification techniques: Including crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoxycarbonylamino group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.

Major Products

    Epoxides: From oxidation of the prop-2-enoxycarbonylamino group.

    Alcohols and Amines: From reduction of the carbonyl groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated as a potential lead compound in the development of new pharmaceuticals.

    Prodrug Design: Used in the design of prodrugs that can be activated in vivo.

Industry

    Polymer Synthesis: Employed in the synthesis of specialized polymers with unique properties.

    Material Science: Applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

    Pathways Involved: Modulation of biochemical pathways through inhibition or activation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid: The S-enantiomer of the compound, which may exhibit different biological activities.

    N-carbamoyl derivatives: Compounds with similar carbamate groups but different side chains.

Uniqueness

    Stereochemistry: The R-configuration at the second carbon distinguishes it from its S-enantiomer.

    Functional Groups:

This detailed overview covers the essential aspects of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHHMBPTDNIRIB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117338
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(2-propen-1-yloxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350820-58-5
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(2-propen-1-yloxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350820-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(2-propen-1-yloxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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